molecular formula C7H14ClN B13516703 Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride

Cat. No.: B13516703
M. Wt: 147.64 g/mol
InChI Key: JOLCAUCZZROHCB-UHFFFAOYSA-N
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Description

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride typically involves the reaction of a cyclobutyl derivative with a methylamine source. One common method is the alkylation of cyclobutylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is a cyclobutylmethylamine.

    Substitution: The major products depend on the nucleophile used, but common products include substituted amines and alcohols.

Scientific Research Applications

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethylamine: Similar structure but lacks the methylene group.

    Methylcyclobutylamine: Similar structure but with a different substitution pattern.

    Cyclobutylamine: Lacks the methyl and methylene groups.

Uniqueness

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a derivative of methylamine, characterized by the presence of a cyclobutyl group. The molecular formula is C6H11ClNC_6H_{11}ClN, with a molecular weight of approximately 130.61 g/mol. The compound's structure contributes to its unique biological interactions.

Mechanisms of Biological Activity

Research indicates that methylamine derivatives can exhibit both inhibitory and stimulatory effects on biological systems, depending on concentration:

  • Inhibitory Effects : At high concentrations, methylamine hydrochloride has been shown to inhibit biological activity. For instance, it can antagonize the effects of clostridial neurotoxins, such as botulinum and tetanus toxins, by preventing their internalization into cholinergic nerve endings .
  • Stimulatory Effects : Conversely, at lower concentrations, this compound may stimulate certain biological processes. Studies suggest that it acts as a substrate for enzymatic reactions involving p-nitrophenyl phosphate, showcasing its dual role in biological systems .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuromuscular Blockade : Research demonstrated that methylamine hydrochloride can produce concentration-dependent antagonism against neuromuscular blockade induced by clostridial toxins. Specifically, concentrations between 8-10 mM effectively reduced the onset of paralysis without causing irreversible tissue damage .
  • Substrate Activity : In biochemical assays, methylamine hydrochloride has been utilized as a substrate for various enzymatic reactions. It reacts with peptide hormones during hydrolysis, forming bicyclic heterocycles that are important for analytical methods in mass spectrometry .

Case Studies

  • Toxin Antagonism : A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the effectiveness of methylamine hydrochloride in antagonizing neurotoxin-induced paralysis. The research indicated that while the compound did not inactivate the toxins directly, it effectively prevented their uptake into nerve cells .
  • Pharmacokinetics : An investigation into the pharmacokinetics of methylamine derivatives revealed varying degrees of brain permeability and bioavailability. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusConcentration RangeEffectReference
Neuromuscular Blockade8-10 mMAntagonism of clostridial neurotoxinsSimpson et al., 1983
Enzymatic Reaction0.5 mg/mlSubstrate for p-nitrophenyl phosphateChemicalBook
PharmacokineticsVariableBrain permeability assessmentPMC7737621

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methyl-1-(3-methylidenecyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-3-7(4-6)5-8-2;/h7-8H,1,3-5H2,2H3;1H

InChI Key

JOLCAUCZZROHCB-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(=C)C1.Cl

Origin of Product

United States

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